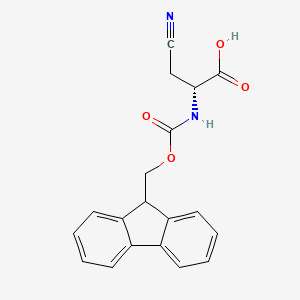

4-羟基-N-(2-甲氧苯基)-3-((4-甲氧苯基)磺酰基)-2-氧代-1,2-二氢喹啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a derivative of the quinoline class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the sulfamoyl-4-oxoquinoline-3-carboxamides discussed in the first paper, which are used as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . The second paper describes the synthesis of related 3-hydroxyquinoline-4(1H)-one derivatives, which have potential anticancer properties and fluorescence applications .

Synthesis Analysis

The synthesis of related sulfamoyl-4-oxoquinoline-3-carboxamides is detailed in the first paper, where a small collection of these compounds was created for the purpose of correcting defective DeltaF508-CFTR chloride channel gating . The most effective compound identified was N-Ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (7b), which exhibited submicromolar potency . The second paper outlines a different synthetic approach for 3-hydroxyquinoline-4(1H)-one derivatives, using 3-nitrophthalic anhydride, α-haloketones, and primary amines as starting materials, with bis(phenacyl)-3-aminophthalates as key intermediates . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of the sulfamoyl group and the carboxamide moiety in the compounds described in the first paper suggests that similar functional groups in the compound of interest may play a significant role in its activity as a CFTR channel corrector . The second paper's focus on the substitution pattern of the phenyl group and the carboxamide group indicates that these structural features could be critical for the anticancer and fluorescence properties of the compounds .

Chemical Reactions Analysis

While the specific chemical reactions of 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide are not detailed in the provided papers, the synthesis of similar compounds involves reactions such as sulfamoylation and the formation of carboxamide linkages . The fluorescent properties of the compounds in the second paper suggest that the quinoline core can participate in electronic transitions that are important for fluorescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl and carboxamide groups in the compound of interest would likely affect its solubility, stability, and reactivity. The compounds in the first paper were found to have submicromolar potency in correcting CFTR chloride channel gating, which implies that they have adequate membrane permeability and stability to exert their biological effects . The second paper's evaluation of the fluorescent properties of hydroxyquinolinones suggests that the compound may also exhibit fluorescence, which could be useful in imaging applications .

科学研究应用

杂环化学与合成

杂环化学领域的研究探索了喹啉衍生物的合成和特性,包括与4-羟基-N-(2-甲氧苯基)-3-((4-甲氧苯基)磺酰基)-2-氧代-1,2-二氢喹啉-7-甲酰胺结构相关的化合物。例如,Ukrainets 等人(2014 年)和 Liu 等人(2016 年)分别展示了形成喹啉磺酸和异喹啉二酮的环化过程,突出了化学多功能性和创建生物活性分子的潜力 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014); (Xu Liu, Tiantian Cong, Ping Liu, & P. Sun, 2016)。

生物活性分子设计

利用该化合物的核心结构设计生物活性分子一直是研究的重点。Tuğrak 等人(2020 年)合成了具有苯甲酰胺部分的新型苯磺酰胺,对人碳酸酐酶 I 和 II 以及乙酰胆碱酯酶表现出显着的抑制潜力,表明了治疗应用的潜力 (Tuğrak, Gül, Anıl, & Gülçin, 2020)。

抗菌和抗癌特性

与4-羟基-N-(2-甲氧苯基)-3-((4-甲氧苯基)磺酰基)-2-氧代-1,2-二氢喹啉-7-甲酰胺结构相关的化合物显示出有希望的抗菌和抗癌特性。Desai、Dodiya 和 Shihora(2011 年)合成了具有有效体外抗菌和抗真菌活性的喹唑啉酮衍生物 (Desai, Dodiya, & Shihora, 2011)。此外,Ravichandiran 等人(2019 年)探索了含有苯基氨基硫烷基部分的萘醌衍生物对人癌细胞系的细胞毒活性,展示了抗癌药物开发的潜力 (Ravichandiran, Subramaniyan, Seon-Young Kim, Jong-Soo Kim, Byung‐Hyun Park, K. Shim, & D. Yoo, 2019)。

酶抑制研究

该化合物的结构特征使其适用于酶抑制研究,这对开发治疗剂至关重要。例如,磺酰基-4-氧代喹啉-3-甲酰胺已被确定为缺陷型 DeltaF508-囊性纤维化跨膜电导调节器(CFTR)氯离子通道门控的有效校正剂,展示了类似化合物的治疗潜力 (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006)。

量子化学研究

喹啉衍生物的荧光和量子化学性质一直是研究的主题,正如 Le 等人(2020 年)的工作中所示,他们合成了多取代喹啉衍生物并分析了其荧光性质,强调了这些化合物在化学传感和分子探针中的潜力 (Le, Nguyen, Ngo, Van Co Le, Bui, Thi Da Tran, Huu Dinh Nguyen, & Van Meervelt, 2020)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the synthesis of the quinoline ring system followed by the addition of the amide and sulfonyl groups.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "ethyl acetoacetate", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "ammonium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxy-2-(2-methoxyphenyl)quinoline", "a. Dissolve 2-methoxyaniline (1.0 g, 8.5 mmol) and 4-methoxybenzaldehyde (1.4 g, 8.5 mmol) in ethanol (20 mL) and add a catalytic amount of sulfuric acid.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture to room temperature and filter the solid product.", "d. Wash the solid product with water and dry under vacuum to obtain 4-methoxy-2-(2-methoxyphenyl)quinoline (2.0 g, 80% yield).", "Step 2: Synthesis of 4-hydroxy-2-(2-methoxyphenyl)quinoline", "a. Dissolve 4-methoxy-2-(2-methoxyphenyl)quinoline (1.0 g, 4.0 mmol) in sodium hydroxide solution (10 mL, 10%) and heat the mixture under reflux for 2 hours.", "b. Cool the mixture to room temperature and acidify with hydrochloric acid.", "c. Filter the solid product and wash with water.", "d. Dissolve the solid product in sodium bicarbonate solution (10 mL, 10%) and extract with ethyl acetate (3 x 10 mL).", "e. Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain 4-hydroxy-2-(2-methoxyphenyl)quinoline (0.8 g, 80% yield).", "Step 3: Synthesis of 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide", "a. Dissolve 4-hydroxy-2-(2-methoxyphenyl)quinoline (0.5 g, 2.0 mmol) and ethyl acetoacetate (0.5 g, 4.0 mmol) in acetic anhydride (10 mL) and heat the mixture under reflux for 2 hours.", "b. Cool the mixture to room temperature and add ammonium hydroxide solution (10 mL, 10%).", "c. Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers.", "d. Dry over sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "e. Dissolve the crude product in ethanol (10 mL) and add a solution of p-toluenesulfonyl chloride (1.2 g, 6.0 mmol) in ethanol (10 mL).", "f. Heat the mixture under reflux for 2 hours.", "g. Cool the mixture to room temperature and filter the solid product.", "h. Wash the solid product with water and dry under vacuum to obtain 4-hydroxy-N-(2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (0.6 g, 60% yield)." ] } | |

CAS 编号 |

892738-98-6 |

分子式 |

C24H20N2O7S |

分子量 |

480.49 |

IUPAC 名称 |

4-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |

InChI |

InChI=1S/C24H20N2O7S/c1-32-15-8-10-16(11-9-15)34(30,31)22-21(27)17-12-7-14(13-19(17)26-24(22)29)23(28)25-18-5-3-4-6-20(18)33-2/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |

InChI 键 |

RRWISGCEGAUWAW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4OC)NC2=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)